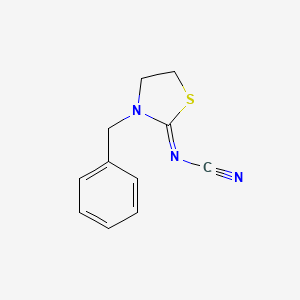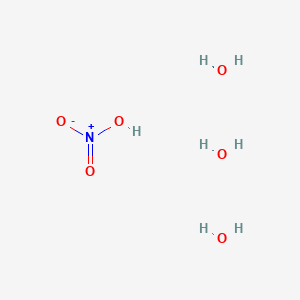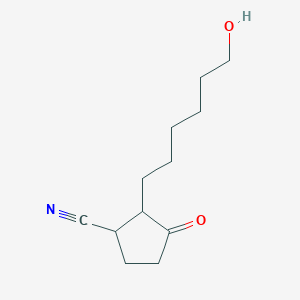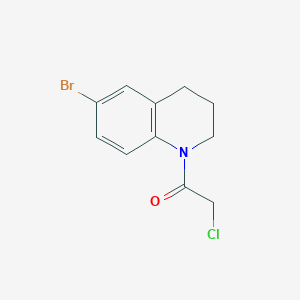![molecular formula C56H90S4Sn2 B8602464 [4,8-bis[5-(2-hexyldecyl)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B8602464.png)
[4,8-bis[5-(2-hexyldecyl)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane
Vue d'ensemble
Description
(4,8-Bis(5-(2-hexyldecyl)thiophen-2-yl)benzo[1,2-b4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane): is an organotin compound with the chemical formula C56H90S4Sn2 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4,8-Bis(5-(2-hexyldecyl)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane) typically involves the following steps :
Starting Materials: The synthesis begins with the preparation of the thiophene and benzo[1,2-b:4,5-b’]dithiophene units.
Stille Coupling Reaction: The key step involves a Stille coupling reaction, where the thiophene units are coupled with the benzo[1,2-b:4,5-b’]dithiophene core using a palladium catalyst.
Trimethylstannane Addition: Finally, trimethylstannane groups are introduced to the compound through a reaction with trimethyltin chloride.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring high purity of the final product through purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution: The trimethylstannane groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Substitution: Nucleophiles such as halides or organometallic reagents are used for substitution reactions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Substitution Products: Compounds with various functional groups replacing the trimethylstannane groups.
Applications De Recherche Scientifique
Chemistry:
Organic Photovoltaics: The compound is used as a building block in the synthesis of conjugated polymers for organic photovoltaic devices.
Photocatalysis: It has been explored for its potential in photocatalytic hydrogen evolution.
Biology and Medicine:
Bioimaging: The compound’s optoelectronic properties make it a candidate for bioimaging applications.
Industry:
Mécanisme D'action
The compound exerts its effects primarily through its conjugated structure, which allows for efficient charge transport and light absorption . The thiophene and benzo[1,2-b:4,5-b’]dithiophene units facilitate electron delocalization, enhancing the compound’s optoelectronic properties . The trimethylstannane groups provide stability and solubility, making the compound suitable for various applications .
Comparaison Avec Des Composés Similaires
(4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane): This compound has similar structural features but with different alkyl side chains.
Poly[4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b’]dithiophene-2,6-diyl-alt-2,5-thiophenediyl]: A polymeric version used in organic photovoltaics.
Uniqueness: The unique combination of thiophene and benzo[1,2-b:4,5-b’]dithiophene units with trimethylstannane groups provides a balance of optoelectronic properties and processability, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C56H90S4Sn2 |
|---|---|
Poids moléculaire |
1129.0 g/mol |
Nom IUPAC |
[4,8-bis[5-(2-hexyldecyl)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane |
InChI |
InChI=1S/C50H72S4.6CH3.2Sn/c1-5-9-13-17-19-23-27-39(25-21-15-11-7-3)37-41-29-31-45(53-41)47-43-33-35-52-50(43)48(44-34-36-51-49(44)47)46-32-30-42(54-46)38-40(26-22-16-12-8-4)28-24-20-18-14-10-6-2;;;;;;;;/h29-34,39-40H,5-28,37-38H2,1-4H3;6*1H3;; |
Clé InChI |
FEZGHGWWCCRPPR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(CCCCCC)CC1=CC=C(S1)C2=C3C=C(SC3=C(C4=C2SC(=C4)[Sn](C)(C)C)C5=CC=C(S5)CC(CCCCCC)CCCCCCCC)[Sn](C)(C)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-methylsulfonylpiperazin-1-yl)methyl]-2,3-dihydro-1H-indole](/img/structure/B8602391.png)
![6-bromospiro[4H-1,4-benzoxazine-2,1'-cyclopropane]-3-one](/img/structure/B8602397.png)

![1-Tert-butyloxycarbonyl-4-[2-(4-(acetylamino)phenyl)ethyl]piperazine](/img/structure/B8602408.png)
![4-[4-(4-chloro-N-methylanilino)piperidin-1-yl]phenol](/img/structure/B8602419.png)

![2,4-Diisopropylspiro[5.5]undeca-1,4,8-trien-3-one](/img/structure/B8602431.png)
![1-(2-Amino-2-oxoethyl)-4-aza-1-azoniabicyclo[2.2.2]octane](/img/structure/B8602441.png)




![tert-butyl 2-(4-bromo-1H-pyrazol-1-yl)-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B8602483.png)
